tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1344803-08-2
VCID: VC2844640
InChI: InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

CAS No.: 1344803-08-2

Cat. No.: VC2844640

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate - 1344803-08-2

Specification

CAS No. 1344803-08-2
Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Standard InChI Key LZIJNUIXXMZBED-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N
SMILES CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N

Introduction

tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a chemical compound that belongs to the carbamate family, known for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl group and a hydroxycarbamimidoyl moiety attached to a cyclohexyl ring, which contributes to its distinctive chemical properties.

Synthesis Methods

The synthesis of tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. Common methods include O-alkylation techniques followed by acidic deprotection to yield the desired compound.

Chemical Reactions and Stability

  • Oxidation Reactions: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction Reactions: Reduction can be achieved with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: These often involve nucleophiles or electrophiles, depending on the desired product.

Biological Activity and Applications

While specific biological activity data for tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is limited, related carbamates have shown potential in medicinal chemistry, particularly in enzyme inhibition and as intermediates in pharmaceutical synthesis.

Safety and Handling

  • Toxicity: Skin contact may cause inflammation, including itching, scaling, reddening, and blistering. Eye contact can result in redness, pain, or severe eye damage. Inhalation may irritate the lungs and respiratory system .

  • Ecological Information: Ecotoxicity data is not available.

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